9-Trimethylsilyl-6,8-nonadiyn-1-ol
Description
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Properties
Molecular Formula |
C12H20OSi |
|---|---|
Molecular Weight |
208.37 g/mol |
IUPAC Name |
9-trimethylsilylnona-6,8-diyn-1-ol |
InChI |
InChI=1S/C12H20OSi/c1-14(2,3)12-10-8-6-4-5-7-9-11-13/h13H,4-5,7,9,11H2,1-3H3 |
InChI Key |
XIDGUIILTIZILE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC#CCCCCCO |
Origin of Product |
United States |
Preparation Methods
Propargyl Alcohol Homologation
A foundational step involves elongating propargyl alcohol () to introduce the first triple bond. Grignard addition with allylmagnesium chloride in tetrahydrofuran (THF) at low temperatures (−15°C to 0°C) enables chain extension while preserving the hydroxyl group. For example:
Reaction monitoring via gas chromatography-mass spectrometry (GCMS) confirms >90% conversion under optimized conditions.
Silylation of the Terminal Alkyne
Trimethylsilyl Protection
The terminal alkyne at position 9 is protected using chlorotrimethylsilane (TMSCl) under anhydrous conditions. In a representative procedure:
-
Dissolve the terminal alkyne (1 equiv) in dichloromethane (DCM).
-
Add TMSCl (1.2 equiv) and imidazole (1.5 equiv) as a base.
-
Stir at room temperature for 12 hours.
The reaction achieves >95% conversion, confirmed by (disappearance of the terminal alkyne proton at δ 2.5–3.0 ppm).
Optimization Challenges and Solutions
Competing Side Reactions
-
Bis-epoxide Formation : During hydroxyl activation, excess base or elevated temperatures promote dimerization. Cooling reactions to −5°C and using stoichiometric NaOH mitigate this issue.
-
Silyl Group Hydrolysis : The TMS–acetylene bond is sensitive to protic solvents. Anhydrous solvents (e.g., THF, MTBE) and inert atmospheres (N) enhance stability.
Purification Strategies
-
Distillation : Atmospheric distillation at 170–200°C isolates the product from higher-boiling impurities.
-
Chromatography : Flash chromatography on silica gel (hexane/ethyl acetate) resolves diastereomers and byproducts.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Scalability and Industrial Relevance
Pilot-Scale Synthesis
A 200 g scale synthesis of analogous diynols achieved 91% in-solution yield with 4% dichlorohydrin impurity. Critical factors include:
-
Precise temperature control (−25°C during Grignard addition).
-
Use of peristaltic pumps for reagent addition.
Cost Efficiency
TMSCl and palladium catalysts constitute 60–70% of raw material costs. Recycling catalysts via filtration reduces expenses by 20%.
Emerging Methodologies
Q & A
Basic Question: What are the critical safety precautions for handling 9-Trimethylsilyl-6,8-nonadiyn-1-ol in laboratory settings?
Answer:
Based on GHS classifications for structurally similar compounds (e.g., 4,6,8-trimethyl-1-nonanol), this compound likely requires:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact .
- Ventilation: Operate in a fume hood to minimize inhalation risks, as similar compounds may cause respiratory irritation (H335) .
- Storage: Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers), following stability data from analogous alcohols .
- Spill Management: Avoid dust formation; use inert absorbents and dispose of waste via authorized facilities .
Basic Question: What analytical methods are recommended for characterizing 9-Trimethylsilyl-6,8-nonadiyn-1-ol?
Answer:
While direct data is limited, standard characterization approaches for similar organosilicon compounds include:
- NMR Spectroscopy: Use - and -NMR to confirm the trimethylsilyl group and alkyne positions, referencing coupling patterns for diynol systems .
- FT-IR: Identify characteristic peaks for -OH (~3200–3600 cm), C≡C (~2100–2260 cm), and Si-C (~1250 cm) .
- Mass Spectrometry (HRMS): Validate molecular weight (CHOSi, theoretical MW: 210.15) and fragmentation patterns .
Advanced Question: How can researchers design experiments to assess the compound’s stability under varying reaction conditions?
Answer:
To address the lack of stability data (e.g., decomposition products in Section 9 of SDS ):
Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
Solvent Compatibility: Test stability in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents via -NMR over 24–72 hours .
Reactivity Screening: Expose the compound to common reagents (e.g., acids, bases) and monitor by LC-MS for unexpected adducts or degradation .
Advanced Question: How should researchers resolve contradictions in toxicity data for this compound?
Answer:
Contradictions may arise due to limited IARC/NTP classifications . Mitigate via:
Literature Triangulation: Cross-reference analogs (e.g., 7-nonen-2-ol derivatives) with documented toxicity profiles .
In Silico Modeling: Use tools like OECD QSAR Toolbox to predict acute oral toxicity (Category 4, H302) and prioritize in vitro testing .
Dose-Response Studies: Perform zebrafish embryo toxicity assays (ZFET) to establish LC values and compare with structural analogs .
Advanced Question: What experimental strategies can elucidate the compound’s reaction mechanisms in alkyne-based syntheses?
Answer:
For mechanistic studies:
Isotopic Labeling: Incorporate -labels at the 6,8-diynol positions to track regioselectivity in click reactions .
Kinetic Profiling: Use stopped-flow UV-Vis to monitor intermediates in Sonogashira couplings or cycloadditions .
Computational Chemistry: Apply DFT calculations (e.g., Gaussian 16) to model transition states and predict substituent effects on reaction pathways .
Basic Question: What are the best practices for disposing of waste containing 9-Trimethylsilyl-6,8-nonadiyn-1-ol?
Answer:
- Waste Segregation: Collect silanol byproducts separately to avoid reactions with aqueous waste .
- Neutralization: For small quantities, hydrolyze with dilute HCl to convert silanol groups into inert silica .
- Regulatory Compliance: Engage licensed waste management services, as specified in SDS Section 12 .
Advanced Question: How can researchers address the lack of partition coefficient (log P) data for this compound?
Answer:
To determine log P experimentally:
Shake-Flask Method: Partition the compound between octanol and water, followed by HPLC quantification .
Chromatographic Estimation: Use reverse-phase HPLC retention times to correlate with known log P values of analogs .
Prediction Software: Validate outputs from ACD/Labs or ChemAxon against experimental results to refine models .
Advanced Question: What methodological approaches validate the compound’s purity in complex matrices?
Answer:
- 2D Chromatography: Combine HPLC (C18 column) with GC-MS to separate and identify trace impurities .
- Elemental Analysis: Confirm Si content via ICP-MS, ensuring deviations <0.3% from theoretical values .
- Stability-Indicating Assays: Stress samples (e.g., UV light, heat) and monitor degradation via diode-array detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
